molecular formula C10H13BrOZn B13969893 4-Phenoxybutylzincbromide

4-Phenoxybutylzincbromide

Cat. No.: B13969893
M. Wt: 294.5 g/mol
InChI Key: KDVCZGSEOCBABE-UHFFFAOYSA-M
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Description

4-Phenoxybutylzincbromide is an organozinc compound with the molecular formula C10H13BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

4-Phenoxybutylzincbromide can be synthesized through several methods. One common synthetic route involves the reaction of 4-phenoxybutyl bromide with zinc in the presence of a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general procedure involves:

  • Dissolving 4-phenoxybutyl bromide in anhydrous ether or tetrahydrofuran (THF).
  • Adding zinc dust or zinc powder to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Filtering the mixture to remove any unreacted zinc and other impurities.
  • The resulting solution contains this compound, which can be used directly in further reactions.

Industrial production methods may involve scaling up this process with appropriate safety and efficiency measures.

Chemical Reactions Analysis

4-Phenoxybutylzincbromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is widely used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or ether. Major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

4-Phenoxybutylzincbromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

    Biology: It can be used to modify biological molecules or create bioactive compounds for research purposes.

    Medicine: Its derivatives may be explored for potential therapeutic applications, although this is less common.

    Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 4-Phenoxybutylzincbromide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and coupling reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This process often involves the use of catalysts and specific reaction conditions to achieve the desired products.

Comparison with Similar Compounds

4-Phenoxybutylzincbromide can be compared with other organozinc compounds such as phenylzinc bromide and butylzinc bromide. While all these compounds are used in similar types of reactions, this compound is unique due to the presence of the phenoxy group, which can influence its reactivity and the types of products formed. Similar compounds include:

    Phenylzinc Bromide: Used in similar coupling reactions but lacks the phenoxy group.

    Butylzinc Bromide: Another organozinc reagent used in organic synthesis, but with different reactivity due to the absence of the phenoxy group.

Properties

Molecular Formula

C10H13BrOZn

Molecular Weight

294.5 g/mol

IUPAC Name

zinc;butoxybenzene;bromide

InChI

InChI=1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-8H,1-3,9H2;1H;/q-1;;+2/p-1

InChI Key

KDVCZGSEOCBABE-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCCOC1=CC=CC=C1.[Zn+2].[Br-]

Origin of Product

United States

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